molecular formula C10H11N3O2 B1371191 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1158269-53-4

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1371191
CAS No.: 1158269-53-4
M. Wt: 205.21 g/mol
InChI Key: XEUGZQWIQWRVSX-UHFFFAOYSA-N
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Description

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-purity chemical compound supplied for research purposes. It belongs to the pyrazolo[1,5-a]pyrimidine class of fused, nitrogen-containing heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . The core pyrazolo[1,5-a]pyrimidine structure is known for its significant biological activities, particularly as a potent protein kinase inhibitor (PKI) with applications in targeted cancer therapy . Kinases are key regulators in cellular signalling and are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . The specific 2,5,7-trimethyl-substituted variant with a carboxylic acid functional group at the 3-position offers researchers a versatile building block for further synthetic modification and exploration of structure-activity relationships (SAR) . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. Researchers can use this compound to develop novel therapeutic agents, study kinase inhibition mechanisms, or as a key intermediate in synthesizing more complex molecules for biological evaluation.

Properties

IUPAC Name

2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-4-6(2)13-9(11-5)8(10(14)15)7(3)12-13/h4H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUGZQWIQWRVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminopyrazole Carboxylates with Carbonyl Compounds

  • Starting Materials: Ethyl 3-amino-4-pyrazolecarboxylate or related aminopyrazole derivatives.
  • Cyclization Agents: Aldehydes or acetylacetaldehyde dimethyl acetal.
  • Conditions: Acidic medium (e.g., concentrated hydrochloric acid) at moderate temperatures (~60°C).
  • Outcome: Formation of methyl-substituted pyrazolo[1,5-a]pyrimidine carboxylates, which can be hydrolyzed to the corresponding carboxylic acids.

Example Reaction:

Step Reagents & Conditions Yield Notes
Cyclization Ethyl 3-amino-4-pyrazolecarboxylate + acetylacetaldehyde dimethyl acetal + conc. HCl, 60°C, 15 min ~80% Solid isolated by filtration, washed, and dried
Hydrolysis LiOH·H2O in THF/MeOH/H2O, 25°C, 2 h 92% Hydrolysis of ester to carboxylic acid

This two-step sequence efficiently produces 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid analogs, which can be adapted for the 2,5,7-trimethyl derivative by appropriate choice of methylated starting materials or reagents.

Site-Selective Cross-Coupling for Functionalization

  • Precursor: 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate.
  • Reactions: Sequential Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig cross-coupling reactions.
  • Purpose: To introduce alkynyl, aryl, and arylamine groups selectively at C2 and C6 positions.
  • Relevance: Demonstrates regioselective functionalization strategies that can be adapted for methyl group introduction at C2 and C5 positions by using methylated coupling partners or methylation reagents.

This methodology allows stepwise and regio-controlled modification of the pyrazolo[1,5-a]pyrimidine scaffold, which is crucial for synthesizing 2,5,7-trimethyl derivatives.

Multicomponent Reactions (MCR) Under Ultrasonication

  • Reactants: 5-Aminopyrazole-4-carbonitriles, aromatic aldehydes, and pyruvic acid or esters.
  • Conditions: Ultrasonication in acetic acid at room temperature or reflux.
  • Products: Tetrahydroazolo[1,5-a]pyrimidines with carboxylic acid groups.
  • Significance: Provides a rapid, one-pot approach to fused heterocycles with carboxylic acid functionality, which can be further oxidized or modified to yield pyrazolo[1,5-a]pyrimidine-3-carboxylic acids.

Though primarily yielding tetrahydro derivatives, this approach can be adapted for the preparation of methyl-substituted pyrazolo[1,5-a]pyrimidine carboxylic acids by selecting appropriate aldehydes and pyruvic acid derivatives.

Representative Data Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Ethyl 3-amino-4-pyrazolecarboxylate Acetylacetaldehyde dimethyl acetal, conc. HCl, 60°C, 15 min 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (ester) ~80 Solid isolated by filtration
2 Ester from Step 1 LiOH·H2O, THF/MeOH/H2O, 25°C, 2 h 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 92 Hydrolysis to acid
3 2,6-Dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate Sonogashira coupling with terminal alkynes, followed by Suzuki or Buchwald–Hartwig coupling Functionalized pyrazolo[1,5-a]pyrimidine derivatives Variable Enables regioselective substitution
4 5-Aminopyrazole-4-carbonitrile + aromatic aldehyde + pyruvic acid Ultrasonication in acetic acid, room temp or reflux Tetrahydroazolopyrimidine carboxylic acids 34–76 Multicomponent reaction

Research Findings and Notes

  • The acidic cyclization of aminopyrazole carboxylates with acetylacetaldehyde derivatives is a reliable route to introduce methyl groups at the 7-position and form the fused ring system efficiently.
  • Hydrolysis of ester intermediates under mild basic conditions (LiOH) provides the corresponding carboxylic acids in high yield and purity.
  • Site-selective cross-coupling reactions offer a powerful tool for introducing diverse substituents, including methyl groups, at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, ensuring regioselectivity and functional group tolerance.
  • The ultrasonic-assisted multicomponent reactions provide a green and rapid synthesis alternative, although yields and substitution patterns depend on the choice of starting materials and reaction conditions.
  • No direct literature specifically details the preparation of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, but the combination of these methods allows for a strategic synthetic design to access this compound.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methyl groups and the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The following table summarizes critical distinctions between 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Group Modifications
This compound (target compound) 1158269-53-4 C₁₀H₁₁N₃O₂ 205.21 2,5,7-methyl; 3-carboxylic acid None (reference compound)
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 1531664-20-6 C₁₀H₁₁N₃O₂ 205.21 5,6,7-methyl; 3-carboxylic acid Methyl group shifted to position 6
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 1158418-66-6 C₁₁H₁₃N₃O₂ 219.25 2,5,7-methyl; 3-methyl ester Carboxylic acid esterified to methyl
7-(Difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 1956334-32-9 C₁₅H₁₅F₂N₃O₂ 307.30 Difluoromethyl at 7; p-tolyl at 5 Saturated pyrimidine ring; fluorine substitution

Impact of Structural Variations

Substituent Position and Electronic Effects
  • 5,6,7-Trimethyl Analog (CAS: 1531664-20-6) : Shifting the methyl group from position 2 to 6 alters steric and electronic properties. The proximity of the 6-methyl group to the pyrimidine nitrogen may influence hydrogen-bonding interactions in biological targets .
Functional Group Modifications
  • Fluorinated Analog (CAS: 1956334-32-9) : The difluoromethyl group increases electronegativity and metabolic stability, while the p-tolyl substituent introduces aromatic bulk, likely affecting target binding affinity .

Biological Activity

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (TMPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. With the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol, TMPCA is part of a larger family of pyrazolo[1,5-a]pyrimidines known for their medicinal properties. This article reviews the biological activities associated with TMPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
IUPAC Name This compound
Molecular Formula C10H11N3O2
Molecular Weight 205.22 g/mol
CAS Number 1158269-53-4

Anticancer Properties

Research indicates that TMPCA exhibits significant anticancer activity. Studies have shown that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit cell proliferation in various cancer cell lines. TMPCA's mechanism involves the modulation of specific enzymes related to cell growth and apoptosis.

  • Case Study : A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including TMPCA. The compound demonstrated selective inhibition of cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

TMPCA has also been studied for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes and inhibit their function.

  • Research Findings : In vitro studies have shown that TMPCA can inhibit the growth of several bacterial strains. The compound's effectiveness against resistant strains highlights its potential as a lead compound for developing new antibiotics.

Enzymatic Inhibition

The biological activity of TMPCA extends to its role as an enzyme inhibitor. It has been shown to inhibit key enzymes involved in metabolic pathways.

  • Mechanism of Action : TMPCA binds to specific active sites on target enzymes, leading to decreased enzymatic activity. This inhibition can disrupt metabolic processes in pathogens or cancer cells.

Comparative Analysis with Similar Compounds

TMPCA can be compared with other pyrazolo[1,5-a]pyrimidine derivatives to understand its unique properties better.

CompoundAnticancer ActivityAntimicrobial ActivityEnzymatic Inhibition
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid ModerateLowModerate
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid LowModerateHigh
This compound HighHighHigh

The biological effects of TMPCA are primarily due to its interaction with cellular targets:

  • Enzyme Binding : TMPCA selectively binds to enzymes involved in cell signaling and proliferation.
  • Cell Cycle Arrest : By inhibiting specific kinases or phosphatases, TMPCA can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways or by activating caspases.

Q & A

Q. What synthetic strategies are effective for preparing 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

A four-step protocol using commercially available precursors like 2-acetylpyridine and acetylpyrazine with [Formula: see text]-dimethylformamide dimethylacetal has been optimized for pyrazolo[1,5-a]pyrimidine derivatives. Key steps include cyclocondensation of 3-aminopyrazole with 1,3-dicarbonyl equivalents, followed by selective methylation and oxidation. For the carboxylic acid moiety, oxidation of aldehyde intermediates (e.g., using KMnO₄ in water/acetone/NaOH) is critical .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals a monoclinic space group (C2/c) with a square-planar geometry for metal complexes. For example, Cu(II) coordination involves two carboxylate oxygen atoms (Cu–O = 1.913 Å) and two pyridine nitrogen atoms (Cu–N = 1.984 Å). Bond lengths and angles align with typical pyrazolo[1,5-a]pyrimidine coordination chemistry .

Q. What safety precautions are necessary during handling?

The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2), and STOT SE 3 hazards. Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C. Avoid exposure to respiratory systems and aquatic environments due to WGK 3 classification .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved?

Discrepancies in oxidation steps (e.g., aldehyde to carboxylic acid conversion) may arise from reaction conditions. For instance, KMnO₄ in alkaline media ensures complete oxidation, while acidic conditions may favor side reactions. Monitor reaction progress via TLC (toluene/ethyl acetate/acetic acid 8:2:2) and optimize pH/temperature gradients .

Q. What computational methods predict biological activity for this scaffold?

In silico docking studies (e.g., with GABAA receptor subtypes) utilize Gaussian09 for geometry optimization and AutoDock Vina for binding affinity calculations. Substituent effects (e.g., methyl groups at positions 2,5,7) modulate electronic properties, which can be quantified via DFT (B3LYP/6-31G*) to correlate with receptor interactions .

Q. How do substituent positions influence spectroscopic characterization?

The ¹H-NMR chemical shift of the N-methyl group (3.3–3.7 ppm) and aromatic protons (e.g., H-2 at δ 8.55 ppm) are sensitive to electronic effects. For example, electron-withdrawing groups at position 3 (e.g., COOH) deshield adjacent protons, while methyl groups induce upfield shifts due to steric shielding .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsProductYieldReference
Cyclocondensation3-Aminopyrazole + 1,3-diketone, DMF, 80°CPyrazolo[1,5-a]pyrimidine core75–85%
MethylationCH₃I, K₂CO₃, DMF2,5,7-Trimethyl derivative90%
OxidationKMnO₄, H₂O/acetone/NaOH, 80°CCarboxylic acid60–70%

Q. Table 2. Structural Parameters from X-ray Crystallography

ParameterValue (Å/°)Description
Cu–O1.913(14)Carboxylate coordination
Cu–N1.984(18)Pyridine coordination
Bond angle (O–Cu–N)89.5°Square-planar geometry
C–C (pyrimidine ring)1.38–1.42Aromatic system

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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